molecular formula C29H30N4O4 B2716735 3-(4-ethoxyphenyl)-2-(morpholin-4-yl)-4-oxo-N-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide CAS No. 1207048-77-8

3-(4-ethoxyphenyl)-2-(morpholin-4-yl)-4-oxo-N-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2716735
CAS No.: 1207048-77-8
M. Wt: 498.583
InChI Key: KUTLEEWPRMHOFG-UHFFFAOYSA-N
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Description

This compound belongs to the quinazoline-4(3H)-one carboxamide class, characterized by a bicyclic quinazolinone core substituted at positions 2, 3, and 6. Key structural features include:

  • Position 2: A morpholine ring, enhancing solubility via its polar oxygen and nitrogen atoms.
  • Position 7: An N-(2-phenylethyl)carboxamide, which may influence target binding and pharmacokinetics through hydrogen bonding and hydrophobic effects.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-2-morpholin-4-yl-4-oxo-N-(2-phenylethyl)quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O4/c1-2-37-24-11-9-23(10-12-24)33-28(35)25-13-8-22(27(34)30-15-14-21-6-4-3-5-7-21)20-26(25)31-29(33)32-16-18-36-19-17-32/h3-13,20H,2,14-19H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTLEEWPRMHOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CC=CC=C4)N=C2N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-2-(morpholin-4-yl)-4-oxo-N-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The synthesis begins with the formation of the quinazoline core through the cyclization of appropriate precursors.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions.

    Functional Group Modifications: The ethoxyphenyl and phenethyl groups are introduced through various substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, optimized reaction conditions, and scalable processes. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-2-(morpholin-4-yl)-4-oxo-N-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

3-(4-ethoxyphenyl)-2-(morpholin-4-yl)-4-oxo-N-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-2-(morpholin-4-yl)-4-oxo-N-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Position 2 Modifications

  • Morpholin-4-yl (Target Compound) : The morpholine ring’s electron-rich nitrogen and oxygen atoms likely improve aqueous solubility compared to thioether-linked substituents (e.g., 2-chlorobenzylthio in Compound 8 ). This substitution may reduce metabolic instability associated with sulfur-containing groups.

Position 3 Modifications

  • 4-Ethoxyphenyl (Target Compound) : The ethoxy group balances lipophilicity and polarity, contrasting with simpler phenyl (Compound 8 ) or unsubstituted derivatives (Compound 33 ). The ethoxy group’s para-substitution may optimize interactions with hydrophobic enzyme pockets.

Position 7 Modifications

  • This substitution is critical for modulating blood-brain barrier penetration or receptor selectivity.

Biological Activity

The compound 3-(4-ethoxyphenyl)-2-(morpholin-4-yl)-4-oxo-N-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide is a derivative of quinazoline that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C24H30N4O3\text{C}_{24}\text{H}_{30}\text{N}_{4}\text{O}_{3}

This structure includes functional groups such as an ethoxy group, a morpholine ring, and a carboxamide moiety, which are critical for its biological activity.

1. Anti-inflammatory Activity

Research indicates that compounds similar to this quinazoline derivative exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For instance, studies have shown that quinazoline derivatives can inhibit COX-2 with varying efficacy depending on their structural modifications.

CompoundCOX-2 Inhibition (%) at 20 μM
Compound A47.1%
Compound B35.0%
This compound TBD

The exact percentage inhibition for the compound is yet to be established but is anticipated to be significant based on structural similarities.

2. Anticancer Activity

Several studies have evaluated the anticancer potential of quinazoline derivatives. The mechanisms often involve apoptosis induction and cell cycle arrest in various cancer cell lines. For example:

  • Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results: Compounds demonstrated IC50 values ranging from 10 µM to 30 µM against these cell lines.

A notable study found that derivatives with morpholine rings showed enhanced cytotoxicity compared to their non-morpholine counterparts, suggesting that the morpholine moiety may play a crucial role in enhancing biological activity.

The proposed mechanism of action for this compound includes:

  • Inhibition of COX enzymes leading to reduced prostaglandin synthesis.
  • Induction of apoptosis via mitochondrial pathways.
  • Modulation of signaling pathways involved in cell proliferation and survival.

Study 1: Synthesis and Evaluation of Quinazoline Derivatives

A recent study synthesized various quinazoline derivatives and evaluated their biological activities. The results indicated that modifications at the phenyl and morpholine positions significantly affected their inhibitory effects on COX enzymes and cytotoxicity against cancer cells.

Study 2: Structure-Activity Relationship (SAR)

An SAR analysis revealed that the presence of electron-donating groups on the phenyl ring enhances COX inhibition, while bulky substituents may hinder binding affinity. This insight is crucial for optimizing the design of new derivatives with improved efficacy.

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